Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 180994-28-9
VCID: VC20882546
InChI: InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1
SMILES: CCCCC(C#N)NC(=O)OC(C)(C)C
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)

CAS No.: 180994-28-9

Cat. No.: VC20882546

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) - 180994-28-9

Specification

CAS No. 180994-28-9
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[(1S)-1-cyanopentyl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1
Standard InChI Key PHAKPKRDXZRCHO-VIFPVBQESA-N
Isomeric SMILES CCCC[C@@H](C#N)NC(=O)OC(C)(C)C
SMILES CCCCC(C#N)NC(=O)OC(C)(C)C
Canonical SMILES CCCCC(C#N)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator